molecular formula C3H7FO B14543051 1-Fluoro-1-methoxyethane CAS No. 62131-01-5

1-Fluoro-1-methoxyethane

Cat. No.: B14543051
CAS No.: 62131-01-5
M. Wt: 78.09 g/mol
InChI Key: GTUAUXZZLZAEMZ-UHFFFAOYSA-N
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Description

1-Fluoro-1-methoxyethane is an organic compound with the molecular formula C3H7FO It is a fluorinated ether, characterized by the presence of both a fluorine atom and a methoxy group attached to an ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-1-methoxyethane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of (S)-1-bromo-1-fluoroethane with sodium methoxide. The reaction proceeds via an SN2 mechanism, where the bromine atom is replaced by a methoxy group, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-1-methoxyethane primarily undergoes nucleophilic substitution reactions. The presence of the fluorine atom makes it a good candidate for such reactions, as fluorine is a good leaving group under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major product of the nucleophilic substitution reaction involving (S)-1-bromo-1-fluoroethane and sodium methoxide is this compound .

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of fluorinated compounds.

    Biology and Medicine:

    Industry: Fluorinated ethers like 1-fluoro-1-methoxyethane may find applications in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-fluoro-1-methoxyethane in chemical reactions involves nucleophilic substitution, where the fluorine atom is replaced by a nucleophile, such as a methoxy group. This reaction proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile and simultaneous displacement of the leaving group .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a fluorine atom and a methoxy group on an ethane backbone. This combination imparts distinct chemical properties, such as reactivity in nucleophilic substitution reactions, which can be leveraged in various applications.

Properties

CAS No.

62131-01-5

Molecular Formula

C3H7FO

Molecular Weight

78.09 g/mol

IUPAC Name

1-fluoro-1-methoxyethane

InChI

InChI=1S/C3H7FO/c1-3(4)5-2/h3H,1-2H3

InChI Key

GTUAUXZZLZAEMZ-UHFFFAOYSA-N

Canonical SMILES

CC(OC)F

Origin of Product

United States

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